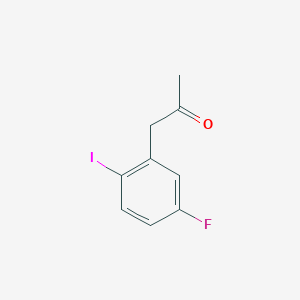
1-(5-Fluoro-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The preparation of 1-(5-Fluoro-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid . This reaction is typically carried out under mild conditions, making it suitable for industrial production. The process is known for its high yield and purity, which are essential for large-scale manufacturing.
Chemical Reactions Analysis
1-(5-Fluoro-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-iodophenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .
Comparison with Similar Compounds
1-(5-Fluoro-2-iodophenyl)propan-2-one can be compared with other similar compounds such as:
1-(3-Fluoro-2-iodophenyl)propan-1-one: This compound has a similar structure but with different positional isomers of the fluorine and iodine atoms.
5-Fluoro-2-iodoacetophenone: Another related compound with a different functional group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Biological Activity
1-(5-Fluoro-2-iodophenyl)propan-2-one is a halogenated organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H8FIO
- Molar Mass : 278.06 g/mol
- Density : 1.714 g/cm³ (predicted)
- Boiling Point : 278.2 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, contributing to its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound has demonstrated effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cell lines. It may induce apoptosis through intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapy .
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Anticancer Research : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against MCF-7 breast cancer cells with an IC50 value of approximately 10.25 µM. This suggests a strong potential for development as an anticancer therapeutic agent .
- Mechanistic Insights : The compound's mechanism involves disrupting cell cycle progression and inducing apoptosis in cancer cells. It has been shown to trigger both intrinsic and extrinsic apoptotic pathways, which are critical for effective cancer treatment strategies.
- Antimicrobial Efficacy : Preliminary studies have indicated that the compound possesses antimicrobial properties against a variety of pathogens, although specific IC50 values were not detailed. Its structural characteristics may contribute to enhanced binding affinity to microbial targets.
Properties
Molecular Formula |
C9H8FIO |
|---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FIO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
CMWAWIUVEKYDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















